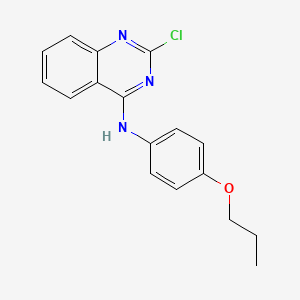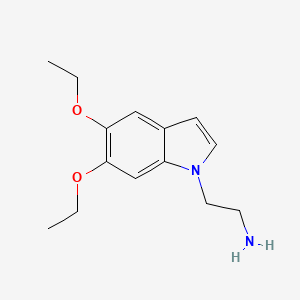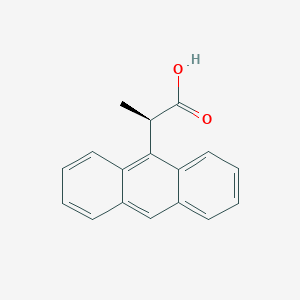
4-(Imidazolidin-2-ylamino)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Imidazolidin-2-ylamino)benzene-1,2-diol is an organic compound that features both an imidazolidine ring and a benzene ring with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Imidazolidin-2-ylamino)benzene-1,2-diol typically involves the reaction of 2,3-dihydroxybenzaldehyde with imidazolidine derivatives under specific conditions. One common method involves the use of a strong dehydrating agent such as polyphosphoric acid (PPA) to facilitate the cyclization and formation of the imidazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Imidazolidin-2-ylamino)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imidazolidine ring can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Imidazolidin-2-ylamino)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Imidazolidin-2-ylamino)benzene-1,2-diol involves its interaction with specific molecular targets. The imidazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Benzimidazol-2-yl)aniline: Contains a benzimidazole ring instead of an imidazolidine ring.
2-(4-Aminophenyl)benzimidazole: Features a benzimidazole ring with an amino group on the benzene ring.
3-Methylcatechol: A methylated derivative of catechol with similar hydroxyl groups.
Uniqueness
4-(Imidazolidin-2-ylamino)benzene-1,2-diol is unique due to the presence of both an imidazolidine ring and two hydroxyl groups on the benzene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
CAS No. |
88806-81-9 |
|---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4-(imidazolidin-2-ylamino)benzene-1,2-diol |
InChI |
InChI=1S/C9H13N3O2/c13-7-2-1-6(5-8(7)14)12-9-10-3-4-11-9/h1-2,5,9-14H,3-4H2 |
InChI Key |
KBXAYTYXYCRLRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(N1)NC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B12924015.png)



![4-[(Prop-2-en-1-yl)oxy]butanoyl chloride](/img/structure/B12924039.png)




![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)

![3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12924107.png)


